molecular formula C23H22N4O B11114778 4-tert-butyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide

4-tert-butyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B11114778
M. Wt: 370.4 g/mol
InChI Key: ZOSBMHYQBIHKGQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tert-butyl group, a phenyl group, and an imidazo[1,2-a]pyrimidine moiety, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Imidazo[1,2-a]pyrimidine Core: The imidazo[1,2-a]pyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated imidazo[1,2-a]pyrimidine intermediate.

    Attachment of Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using a suitable benzoyl chloride and the imidazo[1,2-a]pyrimidine intermediate.

    Addition of tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the phenyl ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-tert-butyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar imidazo[1,2-a]pyridine cores but different substituents.

    Benzamide Derivatives: Compounds with benzamide moieties but different heterocyclic cores.

Uniqueness

4-tert-butyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C23H22N4O/c1-23(2,3)18-12-10-17(11-13-18)21(28)26-20-19(16-8-5-4-6-9-16)25-22-24-14-7-15-27(20)22/h4-15H,1-3H3,(H,26,28)

InChI Key

ZOSBMHYQBIHKGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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